2-(3-Aminopropylamino)ethaneperthiol

Vue d'ensemble

Description

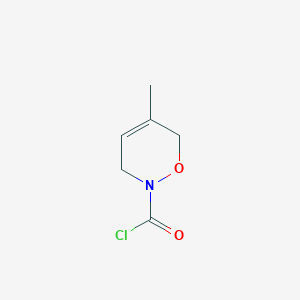

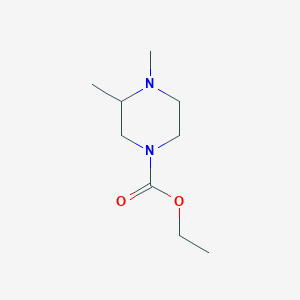

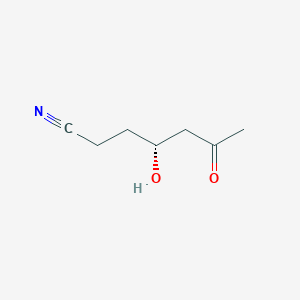

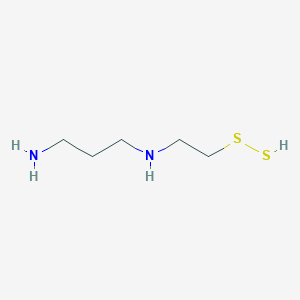

2-(3-Aminopropylamino)ethaneperthiol is a chemical compound with the molecular formula C5H14N2S2 . It is classified under the category of mercaptoethylamines .

Molecular Structure Analysis

The molecular structure of 2-(3-Aminopropylamino)ethaneperthiol consists of aliphatic hydrocarbons substituted with two or more amino groups . The molecular weight of this compound is 166.31 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(3-Aminopropylamino)ethaneperthiol include its molecular formula (C5H14N2S2), and molecular weight (166.31 g/mol) .Applications De Recherche Scientifique

Radioprotection and Chemoprotection

WR-2721 has been studied for its radioprotective and chemoprotective properties. It may protect oxygenated tumor cells, with a slight degree of protection for acutely hypoxic cells, but not chronically hypoxic cells (Utley et al., 1974). It is also associated with protecting normal tissue from radiation damage, promoting DNA repair, and aiding in cell-cycle progression (Grdina et al., 1988).

Pharmacokinetics and Drug Measurement

Research has focused on developing accurate methods for measuring WR-2721 and its metabolites in blood, which is crucial for its application in radio- and chemotherapy (Bonner & Shaw, 2000). The hydrolysis process of WR-2721, resulting in inorganic phosphate and free sulfhydryl group formation, has been examined for understanding its mechanism of action (Risley et al., 1986).

Clinical Applications in Cancer Therapy

Studies have highlighted the potential of WR-2721 in cancer therapies, especially due to its selective protection of normal tissues from radiation and chemotherapy-induced damage. It exhibits different absorption kinetics in normal tissues compared to solid tumors (Yuhas, 1980). Furthermore, its metabolites, like WR-1065, are important in protecting against radiation-induced cell lethality and mutagenesis (Grdina et al., 1994).

Potential Risks and Limitations

Research has also explored the risks associated with WR-2721, such as its degradation to toxic compounds by Cu-dependent amine oxidases, which could impact its clinical use (Meier & Issels, 1995).

Novel Applications

A study on new benzo[a]phenoxazine-based fluorophores indicated strong absorbance and high emission at long wavelengths, suggesting their potential as antifungal agents, often surpassing commercial Nile Blue A, which may open new avenues for the application of compounds similar to WR-2721 (Frade et al., 2007).

Propriétés

IUPAC Name |

N'-[2-(disulfanyl)ethyl]propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2S2/c6-2-1-3-7-4-5-9-8/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVSAYHGUYNABRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CNCCSS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40151222 | |

| Record name | 2-(3-Aminopropylamino)ethaneperthiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Aminopropylamino)ethaneperthiol | |

CAS RN |

115900-54-4 | |

| Record name | 2-(3-Aminopropylamino)ethaneperthiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115900544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-Aminopropylamino)ethaneperthiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.